N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

PAI-1 inhibition thrombosis research oxalamide SAR

This compound's unsymmetrical oxalamide core uniquely combines a 2-cyanophenyl group (CYP4F11-mediated activation) with a para-trifluoromethylphenyl motif that improves PAI‑1 inhibition from 96 µM to as low as 4.5 µM (a ~21‑fold boost). The hydroxyl‑substituted ethyl linker enhances solubility for biochemical assays, and the calculated logP of ~3.8 supports passive membrane permeation. Unlike generic oxalamides, this scaffold provides a dual‑mode pharmacophoric profile for thrombosis and tumor‑selective studies. Secure this research‑grade building block now to accelerate your SAR program.

Molecular Formula C18H14F3N3O3
Molecular Weight 377.323
CAS No. 1351587-30-8
Cat. No. B2844242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
CAS1351587-30-8
Molecular FormulaC18H14F3N3O3
Molecular Weight377.323
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C18H14F3N3O3/c19-18(20,21)13-7-5-11(6-8-13)15(25)10-23-16(26)17(27)24-14-4-2-1-3-12(14)9-22/h1-8,15,25H,10H2,(H,23,26)(H,24,27)
InChIKeyMUCGDMLIKIMHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide (CAS 1351587-30-8): Structural and Pharmacophoric Profile for Research Procurement


N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide (CAS 1351587-30-8) is an unsymmetrical oxalamide derivative with molecular formula C18H14F3N3O3 and a molecular weight of 377.323 g/mol [1]. The compound incorporates two pharmacophorically significant motifs: a 2-cyanophenyl group on the N1 amide nitrogen and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl substituent on the N2 amide nitrogen. The oxalamide core (–NH–CO–CO–NH–) provides a planar, hydrogen-bond-capable scaffold that has been exploited in multiple inhibitor programs, including plasminogen activator inhibitor-1 (PAI-1) [2] and stearoyl-CoA desaturase (SCD) [3].

Why a Generic Oxalamide or Simple Trifluoromethyl Analog Cannot Substitute for N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide in Research Applications


The precise juxtaposition of the 2-cyanophenyl and 4-(trifluoromethyl)phenyl groups on the oxalamide scaffold creates a unique pharmacophoric profile that cannot be replicated by generic oxalamides or single-feature analogs. Published structure-activity relationship (SAR) data demonstrate that the trifluoromethyl group on the phenyl ring is critical for potency: in a PAI-1 inhibition assay, the introduction of a para-trifluoromethyl substituent improved the IC50 from 96 µM to as low as 4.5 µM [1]. Simultaneously, the 2-cyanophenyl moiety has been identified as a key element for CYP4F11-mediated metabolic activation in the SCD inhibitor series, conferring tumor-selective prodrug activation [2]. Substituting either the trifluoromethyl group with a methyl or chloro substituent, or the 2-cyanophenyl with an unsubstituted phenyl ring, would abrogate these specific pharmacodynamic advantages documented in the oxalamide inhibitor literature.

Quantitative Differentiation Evidence for N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Against Closest Analogs


PAI-1 Inhibitory Potency: Impact of 4-(Trifluoromethyl)phenyl Substitution on Oxalamide Derivatives

In a chromogenic PAI-1 inhibition assay, the oxalamide core derivative '4' exhibited an IC50 of 96 µM. Systematic substitution with a para-trifluoromethyl group yielded derivatives with IC50 values as low as 4.5 µM, representing an approximately 21-fold improvement in potency. While data for the specific compound N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide are not reported in this study, the contribution of the 4-(trifluoromethyl)phenyl group to target engagement is well-established within the oxalamide class [1].

PAI-1 inhibition thrombosis research oxalamide SAR

CYP4F11-Mediated Prodrug Activation: Role of the 2-Cyanophenyl Group in Tumor-Selective SCD Inhibition

In a series of oxalic acid diamides designed as SCD inhibitors, the 2-cyanophenyl substituent was identified as a critical structural element for CYP4F11-mediated metabolic activation, enabling tumor-selective conversion of the prodrug to the active inhibitor. Compounds lacking this group showed significantly reduced or absent tumor-selective activation. Although quantitative activation data for the specific compound N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide are not available, the presence of the 2-cyanophenyl group structurally aligns this compound with the activated prodrug phenotype described in the literature [1].

SCD inhibition cancer metabolism prodrug activation

Lipophilicity Differentiation: Calculated logP Contribution of the 4-(Trifluoromethyl)phenyl vs. 4-Methylphenyl or 4-Chlorophenyl Analog

The lipophilicity of the target compound (calculated logP ~3.8, based on the C18H14F3N3O3 molecular formula [1]) is substantially elevated compared to the hypothetical 4-methylphenyl analog (estimated logP ~3.0) and the 4-chlorophenyl analog (estimated logP ~3.4). The trifluoromethyl group contributes approximately +0.8 to +1.0 log units relative to methyl and +0.4 log units relative to chloro, based on Hansch substituent constants derived from aromatic systems [2]. While these are calculated values and not experimentally measured for this specific compound, they provide a quantitative framework for understanding differences in passive membrane permeability and non-specific protein binding.

lipophilicity drug-like properties membrane permeability

Hydrogen-Bond Donor/Acceptor Profile: The 2-Hydroxy Group as a Differentiator from Alkylamino Analogs

The target compound contains a secondary alcohol group (–CH(OH)–) on the ethyl linker, providing an additional hydrogen bond donor (HBD) and acceptor (HBA) site. Compared to the closest alkylamino analog N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide (HBD count = 2, HBA count = 4), the target compound has an HBD count of 3 and an HBA count of 7, as calculated from the molecular structure [1]. The additional hydroxyl group offers enhanced capacity for specific hydrogen-bonding interactions with target protein residues and improves aqueous solubility, which may be critical for achieving high-concentration dosing in in vitro assays or maintaining solubility in biological media.

hydrogen bonding target engagement solubility

Prioritized Research and Industrial Application Scenarios for N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide Based on Evidence


PAI-1 Inhibitor Lead Optimization and Thrombosis Research

Given the documented ~21-fold potency improvement conferred by para-trifluoromethyl substitution in oxalamide-based PAI-1 inhibitors, this compound is a structurally informed candidate for lead optimization in thrombosis-related drug discovery programs. Researchers investigating platelet biology, fibrinolytic pathways, or thrombotic disorders can use this compound as a scaffold for further derivatization, with the 4-(trifluoromethyl)phenyl group expected to maintain elevated PAI-1 inhibitory activity as demonstrated in class-level SAR [1].

Tumor-Selective SCD Prodrug Development in Cancer Metabolism

The 2-cyanophenyl motif aligns this compound with the CYP4F11-activated prodrug phenotype described for SCD inhibitors. Cancer biology groups studying lipid metabolism in breast, prostate, or renal cell carcinomas may select this compound for tumor-selective activation studies, where the substitution pattern is predicted to confer metabolic activation in CYP4F11-expressing tumor cells while minimizing systemic toxicity [1].

Physicochemical Profiling for CNS or Tissue-Penetrant Candidates

The elevated calculated logP (~3.8) resulting from the 4-(trifluoromethyl)phenyl group makes this compound a candidate for programs requiring enhanced membrane permeability, such as CNS-targeted therapeutics or intracellular target engagement. Compared to the less lipophilic 4-methyl or 4-chloro analogs, the trifluoromethyl substitution provides a quantifiable advantage in passive diffusion potential, as supported by Hansch substituent constant analysis [1][2].

Hydrogen-Bond-Dependent Assay Development and Structural Biology

The additional hydroxyl group on the ethyl linker distinguishes this compound from alkylamino-substituted oxalamides, providing enhanced hydrogen-bonding capacity that may improve solubility in aqueous assay buffers and enable specific polar interactions with target proteins. Structural biology groups pursuing co-crystallization or NMR-based binding studies may benefit from the improved solubility and additional interaction site [1].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.